molecular formula C17H29NO4 B14233261 N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide CAS No. 434898-72-3

N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide

Cat. No.: B14233261
CAS No.: 434898-72-3
M. Wt: 311.4 g/mol
InChI Key: HTDNEFOQUKDGBS-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide can be achieved through the reaction of lauroyl chloride with diglycolamine, followed by the addition of one ethylene oxide to coconut monoethanolamide . This method involves the use of specific reagents and controlled reaction conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound can be produced in sufficient quantities to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions: N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.

Scientific Research Applications

N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its potential therapeutic effects, including its ability to modulate biological targets. In industry, it is used in the formulation of various products, including surfactants and detergents .

Mechanism of Action

The mechanism of action of N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide involves its interaction with specific molecular targets and pathways. This compound is known to interact with proteins and enzymes, modulating their activity and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-[(3R)-2,6-Dioxooxan-3-yl]dodecanamide include other n-acyl-alpha amino acids and derivatives, such as N-[(3S)-2-oxopyrrolidin-3-yl]dodecanamide . These compounds share structural similarities but may differ in their specific functional groups and properties.

Uniqueness: this compound is unique due to its specific structure and the presence of the dodecanamide group. This structural feature imparts distinct chemical and biological properties, making it suitable for various applications that other similar compounds may not be able to achieve.

Properties

CAS No.

434898-72-3

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

N-[(3R)-2,6-dioxooxan-3-yl]dodecanamide

InChI

InChI=1S/C17H29NO4/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14-12-13-16(20)22-17(14)21/h14H,2-13H2,1H3,(H,18,19)/t14-/m1/s1

InChI Key

HTDNEFOQUKDGBS-CQSZACIVSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H]1CCC(=O)OC1=O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1CCC(=O)OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.